molecular formula C29H24ClN3O3 B11064411 1-benzyl-2'-(3-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione

1-benzyl-2'-(3-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione

Cat. No.: B11064411
M. Wt: 498.0 g/mol
InChI Key: FLEJDNAIIQAFEC-UHFFFAOYSA-N
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Description

1-benzyl-2’-(3-chlorophenyl)-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2’-(3-chlorophenyl)-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione typically involves multi-step organic synthesisCommon reagents used in these steps include various halogenating agents, catalysts, and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2’-(3-chlorophenyl)-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

1-benzyl-2’-(3-chlorophenyl)-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-benzyl-2’-(3-chlorophenyl)-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-2’-(3-chlorophenyl)-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C29H24ClN3O3

Molecular Weight

498.0 g/mol

IUPAC Name

1'-benzyl-2-(3-chlorophenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,3'-indole]-1,2',3-trione

InChI

InChI=1S/C29H24ClN3O3/c30-19-10-6-11-20(16-19)33-26(34)24-23-14-7-15-32(23)29(25(24)27(33)35)21-12-4-5-13-22(21)31(28(29)36)17-18-8-2-1-3-9-18/h1-6,8-13,16,23-25H,7,14-15,17H2

InChI Key

FLEJDNAIIQAFEC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5(N2C1)C6=CC=CC=C6N(C5=O)CC7=CC=CC=C7

Origin of Product

United States

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